N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide features a thiazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety. The carboxamide side chain includes a hydroxyethyl group bearing both furan-3-yl and thiophen-2-yl substituents. Its synthesis likely involves coupling reactions similar to those used for analogous thiazole carboxamides, such as HATU-mediated amide bond formation or reflux in ethanol with triethylamine .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-9-25-11-15)17-7-4-10-26-17/h1-12,24H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYDSYOEINYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, a thiophene ring, and a thiazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
The presence of multiple heterocycles in its structure is believed to contribute to its diverse biological activities.
2. Antimicrobial Activity
Compounds containing furan and thiophene rings have been reported to possess antimicrobial properties. For example, a related study found that certain thiazole derivatives exhibited antibacterial activity against Gram-positive bacteria . Although direct data on the compound's antimicrobial efficacy is not available, the chemical framework suggests it may interact with bacterial targets effectively.
The exact mechanism of action for this compound remains largely uncharacterized. However, compounds with similar functional groups are known to inhibit cellular processes such as protein synthesis and DNA replication in cancer cells. This inhibition is often mediated through the interaction with specific enzymes or receptors that are crucial for cellular proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl or thiazole rings showed enhanced activity compared to their unsubstituted counterparts. For instance, derivatives with methoxy or chloro substitutions demonstrated improved potency against colorectal cancer cells .
Research Findings Table
| Compound Name | Cell Line Tested | IC₅₀ (µg/mL) | Activity Description |
|---|---|---|---|
| Substituted 2-phenylthiazole derivative | T47D | <10 | Significant cytotoxicity |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 30x better than hydroxyurea | High selectivity index |
| New 1,3,4-thiadiazole derivative | HeLa | Enhanced | Increased lipophilicity correlating to activity |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. Specifically, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has shown:
- Antibacterial Activity : It inhibits bacterial growth, suggesting potential for treating infections. Case Study: A study demonstrated that derivatives of this compound displayed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Antifungal Properties
Similar structural compounds have been reported to possess antifungal activities, indicating a broad spectrum of efficacy against pathogenic fungi.
Case Study: In vitro tests revealed that related compounds effectively inhibited fungal growth, supporting the potential use of this compound in antifungal therapies.
Antiviral Effects
Emerging research indicates that this compound may also exhibit antiviral properties.
Case Study: A study focused on structurally related compounds showed promising results against viral targets such as SARS-CoV-2, with IC50 values indicating effective inhibition of viral proteases.
Safety and Toxicity
Preliminary evaluations of cytotoxicity for similar compounds indicate a favorable safety profile, with CC50 values exceeding 100 μM in various cell lines. This suggests that the compound may be safe for further therapeutic exploration.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Carboxamide Moieties
Nitrothiophene Carboxamides ()
- Example Compounds :
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Key Differences: Nitrothiophene substituent instead of furan/thiophene-hydroxyethyl group.
- Synthesis : HATU-mediated coupling in dichloromethane, yielding 42–99% purity .
- Bioactivity : Narrow-spectrum antibacterial (mechanism unspecified).
Benzothiazole Carboxamides ()
- Example Compound : N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- Key Differences: Benzothiazole replaces thiazole; thiazolidinone ring introduces conformational rigidity. Fluorophenyl substituents modulate electronic properties.
- Synthesis: Reflux in ethanol (60–93% yield) .
- Bioactivity : Unspecified, but structural analogs often target enzymes or receptors.
Thiazole-Furan Hybrid ()
- Example Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Key Similarities :
- Combines thiazole and furan rings; carboxamide linkage.
- Molecular weight (371.4 g/mol) comparable to the target compound.
- Key Differences: Methoxybenzylamino side chain instead of hydroxyethyl-thiophene/furan.
Functional Group and Spectral Comparisons
Carboxamide and Thione Tautomerism ()
- Triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit νC=S bands at 1247–1255 cm⁻¹ (IR), confirming thione tautomers. In contrast, the target compound’s carboxamide group would show νC=O near 1660–1680 cm⁻¹ .
Anticancer Thiazole Derivatives ()
- Example Compound : 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide
- Key Differences : Hydrazinecarbothioamide substituent instead of hydroxyethyl-heterocycles.
- Bioactivity : IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells .
Q & A
Q. What are the established synthetic routes for synthesizing heterocyclic carboxamides with furan and thiophene moieties?
Answer: A common approach involves:
- Step 1 : Condensation of substituted carboxamides with hydrazine derivatives in polar solvents (e.g., acetonitrile) under reflux (1–3 minutes) to form intermediates.
- Step 2 : Cyclization using iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure .
Example: For analogous thiadiazole derivatives, yields of 60–93% were achieved by varying halogenated phenyl precursors and reaction temperatures (e.g., 173–213°C in ethanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : To confirm substituent integration and stereochemistry. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm, while hydroxy groups appear as broad singlets .
- FT-IR : Key absorptions include C=O stretches (~1650 cm⁻¹), N–H bends (~3300 cm⁻¹), and aromatic C–H vibrations (~3050 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., deviations <0.5% for C/H/N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for carboxamide derivatives?
Answer: Discrepancies between theoretical and experimental values (e.g., C: 69.48% vs. 69.20%) may arise from:
Q. What strategies optimize cyclization efficiency in thiazole-carboxamide synthesis?
Answer:
- Catalyst optimization : Increase iodine stoichiometry (1.2–1.5 equiv) to enhance sulfur elimination .
- Solvent effects : Replace DMF with DMA (dimethylacetamide) for higher polarity, improving reaction rates.
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to avoid side reactions .
Example: Cyclization of N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl) derivatives achieved 73% yield at 179–182°C in ethanol .
Q. How do substituent variations on phenyl/thiophene groups influence biological activity?
Answer:
-
Electron-withdrawing groups (e.g., -Cl, -F): Enhance antimicrobial activity by increasing electrophilicity.
-
Thiophene vs. furan : Thiophene’s sulfur atom improves membrane permeability, as seen in analogs with IC₅₀ values <10 µM against bacterial strains .
-
Table : Bioactivity trends for analogs:
Methodological Challenges
Q. How to address low yields in multi-step syntheses of hybrid thiazole-furan derivatives?
Answer:
- Intermediate stability : Protect hydroxyl groups (e.g., trimethylsilyl ethers) during acidic/basic steps.
- Purification : Use preparative HPLC for polar intermediates (e.g., retention time 12–15 minutes with 70% acetonitrile/water) .
- Side reactions : Monitor by TLC; quench unreacted iodine with sodium thiosulfate .
Q. What computational methods predict the compound’s reactivity in biological systems?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, EGFR).
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic attack sites .
Example: Analog 9c showed a binding energy of -9.2 kcal/mol to COX-2, correlating with anti-inflammatory activity .
Data Interpretation
Q. How to interpret conflicting NMR signals for hydroxy and amine protons?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
